molecular formula C70H104O32 B150561 Senegin II CAS No. 34366-31-9

Senegin II

カタログ番号 B150561
CAS番号: 34366-31-9
分子量: 1457.6 g/mol
InChIキー: MNXFXXWQAAMVMW-JEIATDTDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Senegin II is a triterpenoid saponin isolated from Polygala senega . It has been shown to exhibit hypoglycemic activity .


Synthesis Analysis

Senegin II is an oleanane-type triterpene saponin . The synthesis of such compounds involves several steps, including the formation of olean-12-en-28-oic acid 3-O-monodesmoside . Senegin II, along with other saponins like elatosides, momordins, senegasaponins, camelliasaponins, and escins, are obtained from various plants such as Aralia elata, Kochia scoparia, Polygala senega var. latifolia, Camellia japonica, and Aesculus hippocastanum .


Molecular Structure Analysis

Senegin II has a complex molecular structure with a total of 216 bonds, including 112 non-H bonds, 11 multiple bonds, 21 rotatable bonds, 5 double bonds, 6 aromatic bonds, 11 six-membered rings, 4 ten-membered rings, 1 carboxylic acid (aliphatic), 2 esters (aliphatic), 16 hydroxyl groups, 3 primary alcohols, 12 secondary alcohols, and 9 ethers (aliphatic) .


Chemical Reactions Analysis

Senegin II has been found to exhibit anti-proliferative activity against human umbilical vein endothelial cells (HUVECs). The 28-O-glycoside moiety and methoxycinnamoyl group in its structure were found to be essential for this activity .

科学的研究の応用

Anti-Angiogenic Applications

Senegin II has been identified as a selective anti-proliferative substance against human umbilical vein endothelial cells (HUVECs), with IC50 values ranging from 0.6–6.2 μM . This suggests its potential use in inhibiting angiogenesis, which is a critical process in tumor growth and the spread of cancer. The compound’s ability to inhibit vascular endothelial growth factor (VEGF)-induced tubular formation of HUVECs and basic fibroblast growth factor (bFGF)-induced neovascularization in vivo indicates its promise as an anti-cancer agent .

Neuroprotective Effects

Research has highlighted the neuroprotective effects of Senegin II, particularly its potential in treating neurodegenerative diseases, depression, osteoporosis, cognitive dysfunction, and ischemia-reperfusion injury . Its pharmacological activities include anti-oxidation, anti-inflammation, and anti-apoptosis, which contribute to its ability to enhance cognitive function and offer a prospect for clinical therapy in neurodegenerative conditions .

Immunomodulatory Potential

The saponins from Polygala senega, including Senegin II, have shown promise as immunoadjuvants. This application is significant for vaccine development, where enhancing the immune response to a vaccine antigen is crucial .

Anti-Inflammatory Properties

Senegin II’s anti-inflammatory properties make it a candidate for treating inflammatory diseases. Its mechanism of action involves modulating the body’s inflammatory response, which could be beneficial in conditions like arthritis and other chronic inflammatory disorders .

Hypolipidemic Effects

The compound has also been associated with hypolipidemic effects, suggesting its use in managing cholesterol levels and preventing cardiovascular diseases .

Antidepressant and Cognitive Enhancer

Senegin II has been reported to have antidepressant properties and the ability to enhance cognitive function. This makes it a potential therapeutic agent for mental health conditions and cognitive impairments .

Anti-Proliferative Activity

Apart from its anti-angiogenic properties, Senegin II has demonstrated anti-proliferative activity against several cancer cell lines. This broadens its application in cancer research, where it could be used as a lead compound for developing new anti-cancer drugs .

Neuroprotective Mechanisms

Further research into the mechanisms of Senegin II’s neuroprotective effects could pave the way for new treatments for central nervous system disorders. Understanding these mechanisms is key to developing precise treatments for conditions like Alzheimer’s disease and Parkinson’s disease .

作用機序

Senegin II is a triterpenoid saponin isolated from Polygala senega var latifolia . It has been shown to exhibit hypoglycemic activity and has a range of biofunctional effects .

Target of Action

Senegin II has been rediscovered as a selective anti-proliferative substance against human umbilical vein endothelial cells (HUVECs) . The primary targets of Senegin II are these endothelial cells, which play a crucial role in angiogenesis, a process vital for normal physiology and various pathological conditions .

Mode of Action

Senegin II interacts with its targets, the HUVECs, and inhibits their proliferation . The compound shows anti-proliferative activity against HUVECs with IC50 values in the range of 0.6–6.2 μM . The 28-O-glycoside moiety and methoxycinnamoyl group of Senegin II are essential for this HUVEC-selective growth inhibition .

Biochemical Pathways

Senegin II affects the biochemical pathways involved in angiogenesis. It inhibits the vascular endothelial growth factor (VEGF)-induced in vitro tubular formation of HUVECs and basic fibroblast growth factor (bFGF)-induced in vivo neovascularization . The induction of pigment epithelium-derived factor (PEDF) is suggested to contribute to the anti-angiogenic effects of Senegin II .

Pharmacokinetics

It’s known that the gastrointestinal tract is an important action site of saponins , which may influence the absorption, distribution, metabolism, and excretion (ADME) properties of Senegin II.

Result of Action

The result of Senegin II’s action is the inhibition of angiogenesis. It suppresses tumor growth in murine sarcoma S180 cells . The compound also exhibits hypoglycemic activity , indicating its potential in managing blood glucose levels.

Action Environment

The environment can influence the action, efficacy, and stability of Senegin II. It’s worth noting that the role of saponins in the gastrointestinal tract should be carefully considered, as it’s an important action site of these compounds .

特性

IUPAC Name

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H104O32/c1-29-54(99-58-49(82)45(78)39(27-92-58)97-60-50(83)46(79)43(76)37(25-71)95-60)48(81)52(85)59(93-29)100-56-53(86)55(98-42(75)15-11-31-10-13-35(90-8)36(22-31)91-9)30(2)94-62(56)102-64(89)69-19-18-65(3,4)23-33(69)32-12-14-40-66(5)24-34(74)57(101-61-51(84)47(80)44(77)38(26-72)96-61)68(7,63(87)88)41(66)16-17-67(40,6)70(32,28-73)21-20-69/h10-13,15,22,29-30,33-34,37-41,43-62,71-74,76-86H,14,16-21,23-28H2,1-9H3,(H,87,88)/b15-11+/t29-,30+,33-,34-,37+,38+,39+,40+,41+,43-,44+,45-,46-,47-,48-,49+,50+,51+,52+,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,66+,67+,68-,69-,70-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXFXXWQAAMVMW-JEIATDTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)CO)(CCC7C6(CC(C(C7(C)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC9=CC(=C(C=C9)OC)OC)O)O)O)OC1C(C(C(CO1)OC1C(C(C(C(O1)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)CO)C)OC(=O)/C=C/C9=CC(=C(C=C9)OC)OC)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H104O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318364
Record name Senegin II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Senegin II

CAS RN

34366-31-9
Record name Senegin II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34366-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Senegin II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is Senegin II and where is it found?

A1: Senegin II is a triterpenoid glycoside primarily isolated from the rhizomes of Polygala senega var. latifolia TORR. et GRAY, commonly known as Senega root. [, , , ]

Q2: What is the chemical structure of Senegin II?

A2: Senegin II's structure has been elucidated as presenegenin-(3)-[β-D-glucopyranosyl]-(28)-[β-D-galactopyranosyl(1gal⟶4xyl)-β-D-xylopyranosyl(1xyl⟶4rham)-α-L-rhamnopyranosyl(1rham⟶2r)-4-(3',4'-dimethoxycinnamoyl)-β-D-fucopyranoside]. [] This complex structure features a presenegenin core linked to various sugar moieties and a 3',4'-dimethoxycinnamoyl group.

Q3: Does the structure of Senegin II affect its biological activity?

A3: Yes, the geometrical isomerism of the methoxycinnamoyl moiety in Senegin II, existing as both (E)- and (Z)-isomers, influences its ability to inhibit ethanol absorption. [] Further research on the structure-activity relationship of Senegin II and its derivatives could reveal modifications that enhance specific activities.

Q4: What are the reported pharmacological activities of Senegin II?

A4: Senegin II has demonstrated hypoglycemic activity in both normal and diabetic mice models. [, , , ] Studies suggest that it lowers blood glucose levels in a manner that may not directly involve insulin secretion but requires the presence of insulin for its action. [] Additionally, Senegin II has shown potential as an inhibitor of ethanol absorption in rats. []

Q5: How does Senegin II affect blood glucose levels?

A5: While the exact mechanism remains unclear, research indicates that Senegin II's hypoglycemic effect might not directly stimulate insulin release. [] Instead, it seems to act through a different pathway that requires the presence of insulin for efficacy. Further investigation is needed to fully understand its mode of action.

Q6: Are there any known analytical methods for detecting and quantifying Senegin II?

A6: Although specific analytical methods for Senegin II weren't detailed in the provided abstracts, researchers frequently employ techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to isolate, identify, and quantify triterpenoid saponins like Senegin II in plant extracts and biological samples. []

Q7: What are the potential applications of Senegin II based on the available research?

A7: Based on current findings, Senegin II holds promise for further development as a potential therapeutic agent for:

  • Type 2 Diabetes: Its hypoglycemic activity in relevant animal models suggests potential as a novel treatment option. [, , , ]
  • Alcohol Use Disorder: Its ability to inhibit ethanol absorption in rats warrants further investigation for managing alcohol intake. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。